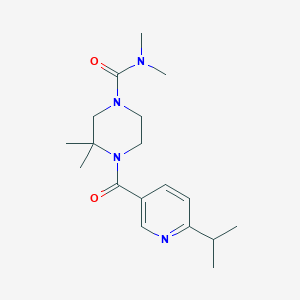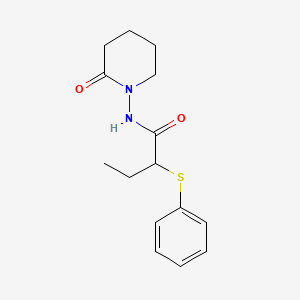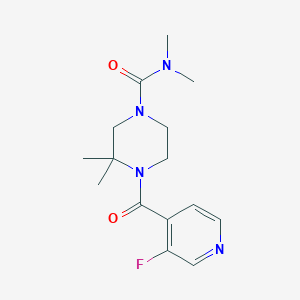
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine moiety, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the pyridine moiety. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step often involves the use of pyridine derivatives, which can be coupled with the piperazine ring through various coupling reactions such as Suzuki-Miyaura coupling.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: The compound can be used in studies investigating its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N,3,3-tetramethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide
- N,N,3,3-tetramethyl-4-(6-ethylpyridine-3-carbonyl)piperazine-1-carboxamide
Uniqueness
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-13(2)15-8-7-14(11-19-15)16(23)22-10-9-21(12-18(22,3)4)17(24)20(5)6/h7-8,11,13H,9-10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKIANZBGKTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)N2CCN(CC2(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B6965250.png)
![[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]-[3-(oxolan-3-yl)phenyl]methanone](/img/structure/B6965264.png)
![2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6965265.png)
![2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile](/img/structure/B6965269.png)
![[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone](/img/structure/B6965270.png)
![1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-5-morpholin-4-ylpentan-1-one](/img/structure/B6965276.png)
![(2,4-Dimethylpyrimidin-5-yl)-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B6965281.png)

![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide](/img/structure/B6965301.png)

![4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965311.png)
![N,N,3,3-tetramethyl-4-[3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoyl]piperazine-1-carboxamide](/img/structure/B6965327.png)

![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)
